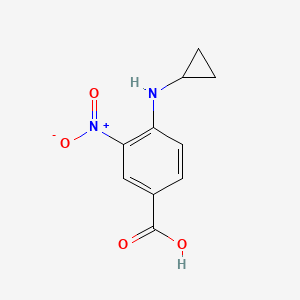

4-(Cyclopropylamino)-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

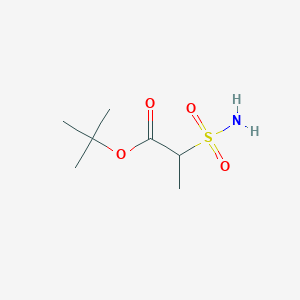

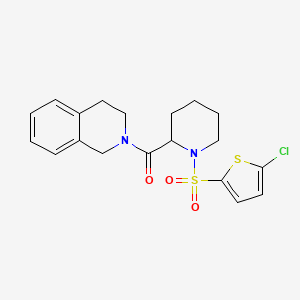

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It could involve studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Non-Natural Amino Acid (S)-Cyclopropylglycine

- Application : CPNB serves as a precursor for synthesizing (S)-cyclopropylglycine, a non-natural amino acid. Researchers have developed a self-sufficient bifunctional enzyme system that integrates reductive amination and coenzyme regeneration activities. This system enables efficient synthesis of (S)-cyclopropylglycine with improved reaction rates and high space–time yields, making it valuable for chiral center introduction in drug molecules .

Antibacterial Properties via Grafting onto Cellulose Fibers

- Application : By grafting 4-aminocinnamic acid (a derivative of CPNB) onto cellulose fibers, researchers have endowed the fibers with robust and sustained antibacterial properties. This green and efficient strategy holds promise for practical use in relevant applications .

Boron Reagents in Suzuki–Miyaura Coupling

- Application : CPNB derivatives, containing boron reagents, can participate in Suzuki–Miyaura coupling reactions. These reactions allow the synthesis of diverse compounds, including pharmaceutical intermediates and functional materials .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(cyclopropylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10(14)6-1-4-8(11-7-2-3-7)9(5-6)12(15)16/h1,4-5,7,11H,2-3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTICLQCJRBVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylamino)-3-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)

![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)